1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA
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Overview
Description
1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA is a compound that features an adamantane moiety, which is known for its unique three-dimensional structure and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA typically involves the reaction of adamantan-1-yl isocyanate with ethylurea. The adamantan-1-yl isocyanate can be prepared by the thermolysis of carbamothioates or by the phosgenation of 1-aminoadamantane hydrochloride . The reaction is usually carried out under reflux conditions in an appropriate solvent such as chloroform or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the adamantane moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of adamantan-1-yl carbamoyl derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and antitubercular activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of 1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The adamantane moiety enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
- N-{[(adamantan-1-yl)carbamoyl]amino}(tert-butoxy)formamide
- 1-(Adamantan-1-yl)-1H-1,2,3-triazoles
- N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
Uniqueness: 1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA is unique due to its specific combination of the adamantane moiety with an ethylurea group. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific enzyme inhibition capabilities, which are not commonly found in other similar compounds.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(ethylcarbamoylamino)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-2-15-12(19)17-18-13(20)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3,(H2,15,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLHDMKTGPGXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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